molecular formula C13H10Cl2O B1416570 3-(3,4-Dichlorophenyl)benzyl alcohol CAS No. 885963-67-7

3-(3,4-Dichlorophenyl)benzyl alcohol

Cat. No. B1416570
M. Wt: 253.12 g/mol
InChI Key: NMAWOQPVFHXTRF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)benzyl alcohol is a chemical compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol . It is a key intermediate in the synthesis of many pharmaceutical compounds.


Synthesis Analysis

The synthesis of benzyl alcohol derivatives, such as 3-(3,4-Dichlorophenyl)benzyl alcohol, can be achieved through various methods. One common method involves the use of sodium borohydride in methanol, stirred at room temperature for 1 hour . Another method involves the use of catalysts for asymmetric transfer hydrogenation (ATH) reactions .


Molecular Structure Analysis

The molecular structure of 3-(3,4-Dichlorophenyl)benzyl alcohol consists of a benzyl alcohol group attached to a dichlorophenyl group . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

Reactions at the benzylic position, such as those involving 3-(3,4-Dichlorophenyl)benzyl alcohol, are important for synthesis problems . Free radical bromination of alkyl benzenes is one such reaction .


Physical And Chemical Properties Analysis

3-(3,4-Dichlorophenyl)benzyl alcohol has a density of 1.4±0.1 g/cm3, a boiling point of 268.4±25.0 °C at 760 mmHg, and a flash point of 115.0±17.2 °C . It also has a molar refractivity of 42.5±0.3 cm3 .

Scientific Research Applications

Asymmetric Synthesis

3-(3,4-Dichlorophenyl)benzyl alcohol has been utilized in asymmetric synthesis processes. Andrus and Lepore (1995) found that 4-(2,6-Dichlorophenyl)-1,3-dioxanes react with weak nucleophiles and TiCl4 to yield benzyl ethers with high selectivity, indicating an SN2-like mechanism. This process facilitates the creation of non-racemic secondary alcohols through a simple one-step method (Andrus & Lepore, 1995).

Chiral Alcohol Synthesis

Quallich and Woodall (1992) reported on the synthesis of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone through an SN2 cuprate displacement of an activated chiral benzylic alcohol. This method involved catalytic asymmetric oxazaborolidine reduction of a γ-ketoester, showing the compound's role in producing chiral alcohols (Quallich & Woodall, 1992).

Homogeneous Hydrogen Transfer Catalysis

Speier and Markó (1981) explored the use of dichlorotris(triphenylphosphine)ruthenium(II) in catalyzing homogeneous hydrogen transfer from alcohols to olefins. Their research highlights the compound's utility in hydrogenation reactions and understanding the kinetics and mechanisms of such processes (Speier & Markó, 1981).

Chemoselective Alcohol Reduction

Yasuda et al. (2001) described the direct reduction of alcohols using chlorodiphenylsilane with indium trichloride, effectively reducing benzylic, secondary, and tertiary alcohols. This research underscores the compound's relevance in selective reduction reactions, particularly in chemoselectivity for hydroxyl groups (Yasuda et al., 2001).

Computational Study on Electronic Properties

Julie et al. (2021) conducted a comprehensive computational study on the structural and electronic properties of a related compound, 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol. This research provides insights into the electronic and excited state properties of such compounds in different solvent atmospheres, useful for understanding their chemical behavior (Julie et al., 2021).

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of ingestion or inhalation, medical attention should be sought .

properties

IUPAC Name

[3-(3,4-dichlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWOQPVFHXTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654443
Record name (3',4'-Dichloro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)benzyl alcohol

CAS RN

885963-67-7
Record name (3',4'-Dichloro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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